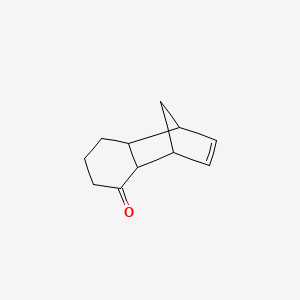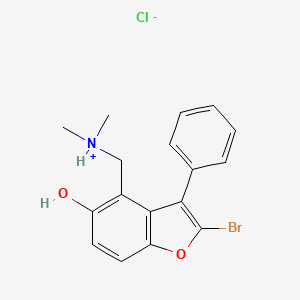
2-Bromo-4-((dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-((dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a benzofuranol moiety, making it a versatile intermediate in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-((dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzofuran derivative, followed by the introduction of the dimethylamino group through nucleophilic substitution. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of efficient catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to ensure the compound’s purity.
化学反応の分析
Types of Reactions
2-Bromo-4-((dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.
科学的研究の応用
2-Bromo-4-((dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 2-Bromo-4-((dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzofuranol moiety can engage in π-π stacking with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Bromo-4-methylphenol: Shares the bromine and phenol functional groups but lacks the dimethylamino and benzofuranol moieties.
4-((Dimethylamino)methyl)phenol: Contains the dimethylamino group but lacks the bromine and benzofuranol components.
3-Phenyl-5-benzofuranol: Contains the benzofuranol moiety but lacks the bromine and dimethylamino groups.
Uniqueness
2-Bromo-4-((dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
| 63112-52-7 | |
分子式 |
C17H17BrClNO2 |
分子量 |
382.7 g/mol |
IUPAC名 |
(2-bromo-5-hydroxy-3-phenyl-1-benzofuran-4-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H16BrNO2.ClH/c1-19(2)10-12-13(20)8-9-14-16(12)15(17(18)21-14)11-6-4-3-5-7-11;/h3-9,20H,10H2,1-2H3;1H |
InChIキー |
DRVFKIKDBVZJOH-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)CC1=C(C=CC2=C1C(=C(O2)Br)C3=CC=CC=C3)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


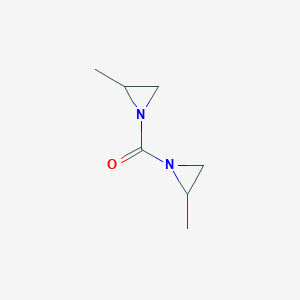

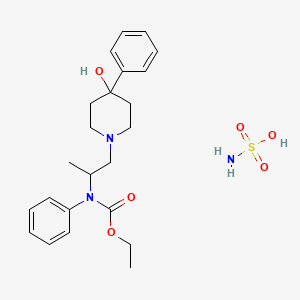


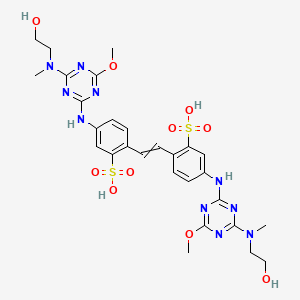

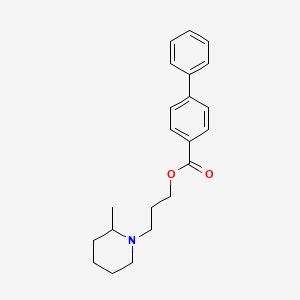
![9-Octadecenoic acid (9Z)-, [[2-[bis(2-hydroxypropyl)amino]ethyl]imino]bis(1-methyl-2,1-ethanediyl) ester](/img/structure/B13763337.png)
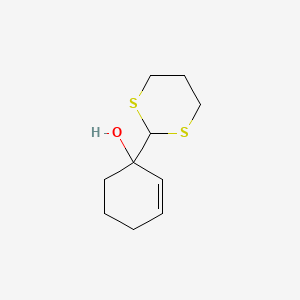


![Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13763363.png)
